molecular formula C11H23BrS B186534 11-Bromo-1-undecanethiol CAS No. 116129-34-1

11-Bromo-1-undecanethiol

Cat. No.: B186534
CAS No.: 116129-34-1
M. Wt: 267.27 g/mol
InChI Key: IKVISLWYYHGTTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Bromo-1-undecanethiol can be synthesized through the bromination of 1-undecanethiol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions . The reaction proceeds as follows:

C11H23SH+Br2C11H23BrS+HBr\text{C11H23SH} + \text{Br2} \rightarrow \text{C11H23BrS} + \text{HBr} C11H23SH+Br2→C11H23BrS+HBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bromo-termination, which allows for specific and versatile chemical modifications. The bromine atom can be easily substituted with various nucleophiles, making it a valuable intermediate in organic synthesis .

Biological Activity

11-Bromo-1-undecanethiol, also known as BrUDT, is an organothiol compound with the molecular formula C11H23BrSC_{11}H_{23}BrS. It features a bromine atom at one end and a thiol group (SH-SH) at the other, connected by an undecane chain. This unique structure allows for diverse chemical reactivity, particularly in biological and materials science applications.

The presence of the thiol group in this compound enables its participation in thiol-ene click chemistry, which is a method for synthesizing new materials with specific properties. This reaction can couple the thiol with alkenes under mild conditions, resulting in stable carbon-sulfur bonds. Such reactions are pivotal in creating functional surfaces and polymers used in various biomedical applications.

Additionally, the bromine atom can be substituted with various nucleophiles, allowing researchers to modify the compound's properties for specific applications. This versatility makes BrUDT a valuable building block in organic synthesis and bioconjugation reactions, where it can attach to biomolecules like proteins or antibodies.

Potential Applications in Biotechnology

  • Self-Assembled Monolayers (SAMs) : The thiol group has a strong affinity for metals, particularly gold. This property is exploited to form self-assembled monolayers on gold nanoparticles, which are crucial for biosensors and drug delivery systems .
  • Bioconjugation : The ability of BrUDT to react with biomolecules opens avenues for attaching drugs or imaging agents to proteins, enhancing targeted delivery systems in therapeutics.
  • Nanotechnology : Its role in synthesizing nanoparticles that release nitric oxide has been documented, highlighting its potential use in cardiovascular therapies and other medical applications .

Study on SAMs

A study demonstrated that this compound could effectively form SAMs on gold surfaces. These SAMs exhibited enhanced stability and biocompatibility, making them suitable for use in biosensors that require minimal background noise and high specificity .

Drug Delivery Systems

Research involving nitric oxide-releasing nanoparticles synthesized using BrUDT indicated significant improvements in therapeutic efficacy for treating vascular diseases. The nanoparticles facilitated controlled release profiles that enhanced bioavailability and reduced side effects associated with conventional therapies .

Safety and Toxicology

While this compound is primarily utilized in research settings, safety data indicate that it can act as an irritant to skin and eyes. Proper handling protocols must be adhered to minimize exposure risks . The compound is classified under several hazard codes indicating potential chronic aquatic toxicity and respiratory irritation .

Summary of Key Findings

Property/FeatureDescription
Molecular FormulaC11H23BrSC_{11}H_{23}BrS
Key Functional GroupsThiol (-SH), Bromine (Br)
Chemical ReactionsThiol-ene click chemistry, bioconjugation
ApplicationsSAMs on gold nanoparticles, drug delivery systems
Safety ClassificationSkin irritant, eye irritant

Properties

IUPAC Name

11-bromoundecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVISLWYYHGTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCS)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614404
Record name 11-Bromoundecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116129-34-1
Record name 11-Bromoundecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Bromo-1-undecanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11-Bromo-1-undecanethiol was synthesized in two steps (see FIG. 11). First, 11-bromo-1-undecene (5.0 g) was converted to a thioacetate by reacting with AiBN (1.5 g) and thioacetic acid (10 mL) in toluene (50 mL). The reaction was run under Ar and refluxed for 2 h. The solution was washed with excess water and the toluene removed by rotary evaporation. The thioacetate was converted into a thiol by exposing the 11-bromo-1-undecanethioacetate to dry HCl. Acetyl chloride (6 mL) was added dropwise to dry methanol in an ice bath under Ar. The solution was allowed to warm to room temperature and the reaction progressed for approximately 6 h. Methylene chloride and water were added and the methylene chloride layer was washed several times with water. The solvent was removed by rotary evaporation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 11-bromo-1-undecanethiol form a self-assembled monolayer on gold, and what happens to the monolayer when exposed to an electron beam?

A1: this compound molecules spontaneously organize and bind to gold surfaces through a strong sulfur-gold interaction. This forms a well-ordered monolayer with the alkyl chains extending outward. [] When exposed to a low-energy electron beam (~30 eV), the molecular bonds within the SAM are broken, leading to damage and potential desorption of the molecules. This damage was successfully monitored in real-time using metastable excited helium atoms without causing further damage to the monolayer. []

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